1-(2-Chlorophenyl)piperazin-2-one
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Overview
Description
1-(2-Chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Scientific Research Applications
1-(2-Chlorophenyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(2-chlorophenyl)piperazin-2-one is a derivative of, generally target parasites . They mediate their anthelmintic action by paralyzing these parasites .
Mode of Action
Piperazine compounds, including this compound, are known to act as gaba receptor agonists . This means they enhance the effect of GABA, a neurotransmitter that inhibits the activity of nerve cells. The result is a paralytic effect on the parasites, which allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its role as a gaba receptor agonist, it can be inferred that it affects the gabaergic system, a major inhibitory neurotransmitter pathway in the nervous system .
Result of Action
Based on its mode of action as a gaba receptor agonist, it can be inferred that the compound enhances the inhibitory effects of gaba on nerve cells, leading to paralysis of parasites .
Safety and Hazards
Future Directions
Piperazine derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of new synthetic routes and the exploration of their biological activities could be potential future directions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A structural analog with similar pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another analog known for its psychoactive effects.
Uniqueness: 1-(2-Chlorophenyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-(2-chlorophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBLRDYVHXODO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891574 |
Source
|
Record name | 1-(2-Chlorophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197967-66-1 |
Source
|
Record name | 1-(2-Chlorophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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